Cas no 22160-08-3 ((R)-2-Ethylpiperidine)

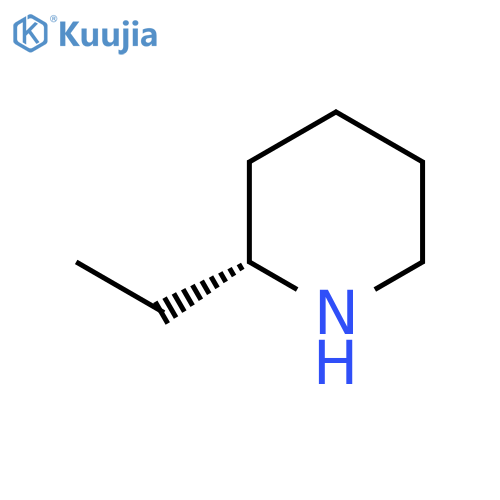

(R)-2-Ethylpiperidine structure

商品名:(R)-2-Ethylpiperidine

(R)-2-Ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- (R)-2-Ethylpiperidine

- (-)-R-2-ethylpiperidine

- Piperidine, 2-ethyl-,(2R)-

- (2R)-2-Ethylpiperidine

- DTXSID001321316

- N11156

- MFCD11046056

- EN300-4296271

- D90478

- AKOS006308377

- 2alpha-Ethylpiperidine

- SCHEMBL156067

- 22160-08-3

- CS-0449851

- DB-310266

-

- MDL: MFCD28165865

- インチ: 1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1

- InChIKey: QBBKKFZGCDJDQK-SSDOTTSWSA-N

- ほほえんだ: N1CCCC[C@H]1CC

計算された属性

- せいみつぶんしりょう: 113.12000

- どういたいしつりょう: 113.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 61.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- PSA: 12.03000

- LogP: 1.86730

(R)-2-Ethylpiperidine セキュリティ情報

(R)-2-Ethylpiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-2-Ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D521187-1g |

(R)-2-ETHYLPIPERIDINE |

22160-08-3 | 97% | 1g |

$845 | 2024-05-24 | |

| eNovation Chemicals LLC | Y0992112-5g |

(R)-2-Ethylpiperidine |

22160-08-3 | 95% | 5g |

$1060 | 2024-08-02 | |

| eNovation Chemicals LLC | D521187-5g |

(R)-2-ETHYLPIPERIDINE |

22160-08-3 | 97% | 5g |

$1690 | 2024-05-24 | |

| Enamine | EN300-4296271-2.5g |

(2R)-2-ethylpiperidine |

22160-08-3 | 2.5g |

$2688.0 | 2023-05-30 | ||

| Enamine | EN300-4296271-1.0g |

(2R)-2-ethylpiperidine |

22160-08-3 | 1g |

$1371.0 | 2023-05-30 | ||

| Enamine | EN300-4296271-5.0g |

(2R)-2-ethylpiperidine |

22160-08-3 | 5g |

$3977.0 | 2023-05-30 | ||

| Chemenu | CM514989-1g |

(R)-2-Ethylpiperidine |

22160-08-3 | 95% | 1g |

$1001 | 2022-09-01 | |

| eNovation Chemicals LLC | D511151-1g |

(R)-2-Ethylpiperidine |

22160-08-3 | 97% | 1g |

$1800 | 2025-02-24 | |

| eNovation Chemicals LLC | Y0992112-5g |

(R)-2-ethylpiperidine |

22160-08-3 | 95% | 5g |

$1600 | 2025-03-01 | |

| eNovation Chemicals LLC | D511151-10g |

(R)-2-Ethylpiperidine |

22160-08-3 | 97% | 10g |

$2715 | 2024-05-24 |

(R)-2-Ethylpiperidine 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

22160-08-3 ((R)-2-Ethylpiperidine) 関連製品

- 1484-80-6(2-Ethylpiperidine)

- 504-03-0(Nanofin)

- 3197-42-0((S)-2-Methylpiperidine)

- 3238-60-6(2-Propylpiperidine)

- 766-17-6((2R,6S)-2,6-dimethylpiperidine)

- 6287-19-0(2,4-Dimethylpiperidine)

- 1722-95-8((2R)-2-methylpiperidine)

- 13748-14-6(2-Propylazepane)

- 15932-66-8((1-Piperidin-2-ylethyl)amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22160-08-3)(R)-2-Ethylpiperidine

清らかである:99%

はかる:1g

価格 ($):908.0